3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a cyclobutane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl compound. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a trifluoromethoxyphenyl boronic acid with a cyclobutane derivative under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to modulate biological targets makes it a valuable candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical properties and biological effects.
Uniqueness: The presence of the trifluoromethoxy group in 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid distinguishes it from similar compounds, providing enhanced stability and unique reactivity that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)19-9-3-1-7(2-4-9)11(10(17)18)5-8(16)6-11/h1-4,8,16H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQBHOAVJMBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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